molecular formula C14H9Cl2F4N3O B2844878 1-(3,4-dichlorophenyl)-3-[(2,3,5,6-tetrafluoro-4-methylphenyl)amino]urea CAS No. 1024357-21-8

1-(3,4-dichlorophenyl)-3-[(2,3,5,6-tetrafluoro-4-methylphenyl)amino]urea

Cat. No.: B2844878
CAS No.: 1024357-21-8
M. Wt: 382.14
InChI Key: IKPJDCPKMDCEQU-UHFFFAOYSA-N
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Description

1-(3,4-dichlorophenyl)-3-[(2,3,5,6-tetrafluoro-4-methylphenyl)amino]urea is a complex organic compound characterized by the presence of multiple halogen atoms and a hydrazinecarboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dichlorophenyl)-3-[(2,3,5,6-tetrafluoro-4-methylphenyl)amino]urea typically involves multi-step organic reactions. A common approach might include:

    Halogenation: Introduction of chlorine and fluorine atoms to the aromatic rings.

    Coupling Reactions: Formation of the hydrazinecarboxamide linkage through coupling reactions involving hydrazine derivatives and carboxylic acid derivatives.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Industrial Production Methods

Industrial production methods would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the compound through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially altering the functional groups.

    Reduction: Reduction reactions could modify the hydrazinecarboxamide group.

    Substitution: Halogen atoms in the aromatic rings may participate in substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Catalysts: Palladium or platinum catalysts for coupling reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used, but could include various derivatives with modified functional groups.

Scientific Research Applications

Chemistry

    Catalysis: Potential use as a catalyst or catalyst precursor in organic reactions.

    Materials Science: Incorporation into polymers or other materials for enhanced properties.

Biology

    Biochemical Studies: Investigation of interactions with biological molecules.

    Drug Development: Potential as a lead compound for developing new pharmaceuticals.

Medicine

    Therapeutic Agents: Exploration of its efficacy as an anti-cancer or anti-inflammatory agent.

Industry

    Specialty Chemicals: Use in the production of specialty chemicals with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorophenyl)-3-[(2,3,5,6-tetrafluoro-4-methylphenyl)amino]urea would involve its interaction with molecular targets such as enzymes or receptors. The pathways involved could include inhibition of specific enzymes or modulation of receptor activity, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dichlorophenyl)-2-(2,3,5,6-tetrafluorophenyl)-1-hydrazinecarboxamide
  • N-(3,4-dichlorophenyl)-2-(4-methylphenyl)-1-hydrazinecarboxamide

Uniqueness

The unique combination of halogen atoms and the hydrazinecarboxamide group in 1-(3,4-dichlorophenyl)-3-[(2,3,5,6-tetrafluoro-4-methylphenyl)amino]urea may confer distinct chemical and biological properties, making it a compound of interest for further research and development.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-(2,3,5,6-tetrafluoro-4-methylanilino)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2F4N3O/c1-5-9(17)11(19)13(12(20)10(5)18)22-23-14(24)21-6-2-3-7(15)8(16)4-6/h2-4,22H,1H3,(H2,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKPJDCPKMDCEQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1F)F)NNC(=O)NC2=CC(=C(C=C2)Cl)Cl)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2F4N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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